Ethyl 2-((tert-butoxycarbonyl)amino)-3-oxobutanoate

描述

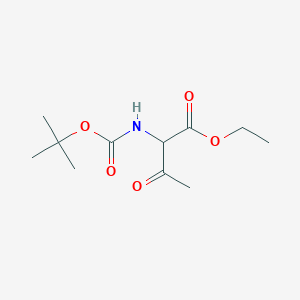

Ethyl 2-((tert-butoxycarbonyl)amino)-3-oxobutanoate is an organic compound commonly used in synthetic organic chemistry. It is a derivative of amino acids and is often utilized as a building block in the synthesis of more complex molecules. The compound features a tert-butoxycarbonyl (Boc) protecting group, which is widely used to protect amine functionalities during chemical reactions.

Structure

3D Structure

属性

IUPAC Name |

ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxobutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO5/c1-6-16-9(14)8(7(2)13)12-10(15)17-11(3,4)5/h8H,6H2,1-5H3,(H,12,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRUBCKVPNJDKJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(=O)C)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-((tert-butoxycarbonyl)amino)-3-oxobutanoate typically involves the reaction of ethyl acetoacetate with tert-butyl carbamate in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction mixture is often subjected to purification techniques such as recrystallization or chromatography to isolate the desired compound .

化学反应分析

Types of Reactions

Ethyl 2-((tert-butoxycarbonyl)amino)-3-oxobutanoate undergoes various chemical reactions, including:

Substitution: The compound can participate in nucleophilic substitution reactions where the ethyl ester group is replaced by other nucleophiles.

Reduction: The keto group in the compound can be reduced to an alcohol using reducing agents like sodium borohydride.

Common Reagents and Conditions

Hydrolysis: Trifluoroacetic acid (TFA) in dichloromethane.

Substitution: Various nucleophiles such as amines or alcohols.

Reduction: Sodium borohydride in methanol or ethanol.

Major Products Formed

Hydrolysis: Removal of the Boc group results in the formation of the free amine.

Substitution: Formation of substituted esters or amides.

Reduction: Formation of the corresponding alcohol.

科学研究应用

Intermediate in Organic Synthesis

Ethyl 2-((tert-butoxycarbonyl)amino)-3-oxobutanoate serves as a crucial intermediate in the synthesis of various organic compounds. It is particularly beneficial in the production of amino acid derivatives and other biologically active molecules. The tert-butoxycarbonyl (Boc) protecting group allows for selective reactions while preserving the amine functionality, making it an essential building block in synthetic pathways.

Chiral Compound Preparation

The compound is instrumental in the enantioselective synthesis of chiral building blocks. For instance, researchers have successfully synthesized (S)-Ethyl 2-((tert-butoxycarbonyl)((tert-butyldimethylsilyl)oxy)amino)-4-oxobutanoate, which is valuable for constructing chiral compounds used in pharmaceuticals and agrochemicals. This enantioselectivity is crucial for developing drugs with specific biological activities, as different enantiomers can exhibit significantly different effects.

Case Study: Enantioselective Synthesis

A notable study demonstrated the use of this compound as a precursor for synthesizing various hydroxylamines and amino acid analogs through a scalable, organomediated addition reaction. This method showcased high yields and enantiomeric excess, emphasizing the compound's utility in producing enantiopure substances .

Bioorganic Chemistry and Nucleic Acid Modification

In bioorganic chemistry, this compound is utilized in synthesizing nucleic acid analogs. For example, it has been employed to produce intermediates for peptide nucleic acids (PNA), which are crucial for genetic research and therapeutic applications due to their ability to bind DNA and RNA with high specificity.

作用机制

The mechanism of action of Ethyl 2-((tert-butoxycarbonyl)amino)-3-oxobutanoate involves its role as a protected amino acid derivative. The Boc group protects the amine functionality during chemical reactions, preventing unwanted side reactions. Upon removal of the Boc group, the free amine can participate in further reactions, such as peptide bond formation .

相似化合物的比较

Similar Compounds

Ethyl 2-((tert-butoxycarbonyl)amino)acetate: Another Boc-protected amino acid derivative with similar applications.

Methyl 2-((tert-butoxycarbonyl)amino)-3-oxobutanoate: A methyl ester analog with similar reactivity.

Uniqueness

This compound is unique due to its specific structure, which allows for selective reactions at the keto and ester functionalities. Its use of the Boc protecting group provides stability under various reaction conditions, making it a versatile intermediate in organic synthesis .

生物活性

Ethyl 2-((tert-butoxycarbonyl)amino)-3-oxobutanoate, also known as Ethyl 2-(Boc-amino)-3-oxobutanoate, is a compound with potential implications in medicinal chemistry, particularly in the development of anticancer agents. This article provides a detailed overview of its biological activity, synthesis, and relevant research findings.

- Molecular Formula : C₁₁H₁₉N O₅

- Molecular Weight : 245.27 g/mol

- CAS Number : 178200-66-3

Synthesis Overview

The synthesis of this compound typically involves the reaction of tert-butoxycarbonyl (Boc) protected amines with ethyl trans-4-oxo-2-butenoate. This process has been optimized for enantioselectivity and scalability, making it a valuable intermediate in organic synthesis . The synthetic route often includes the use of chiral catalysts to enhance yield and selectivity .

Anticancer Potential

Recent studies have highlighted the compound's potential as an anticancer agent. Specifically, derivatives of this compound have been evaluated for their efficacy against various cancer cell lines. For instance:

- Cell Lines Tested : MCF-7, SK-BR-3, and MDA-MB-231 (breast cancer); MCF-10A (non-malignant control).

- Findings : Compounds derived from this scaffold exhibited significant growth inhibition in breast cancer cell lines, with some showing comparable efficacy to established treatments like tamoxifen and olaparib .

| Compound | Cell Line | IC50 (μM) | Comparison |

|---|---|---|---|

| This compound | MCF-7 | Not specified | Less potent than lead compounds |

| Tert-butyl esters of L-γ-methyleneglutamic acid amides | MDA-MB-231 | Not specified | Comparable to tamoxifen |

The mechanism by which this compound exerts its effects is not fully elucidated; however, it is hypothesized to involve modulation of metabolic pathways associated with cancer cell proliferation. The presence of the Boc group may enhance membrane permeability, facilitating better cellular uptake and bioavailability .

Case Studies

- In Vitro Studies : A series of in vitro experiments demonstrated that compounds based on this structure could inhibit the proliferation of breast cancer cells while showing minimal toxicity to non-malignant cells. This selectivity is crucial for developing safer therapeutic options .

- Pharmacokinetics : Pharmacokinetic studies indicated that certain derivatives maintained stability in biological systems, suggesting a favorable profile for further development as therapeutic agents .

- Toxicity Assessments : Preliminary toxicity studies on healthy mice showed a favorable safety profile for selected compounds, indicating their potential for further clinical evaluation .

常见问题

Q. What are the common synthetic routes for Ethyl 2-((tert-butoxycarbonyl)amino)-3-oxobutanoate, and what factors influence reaction yields?

- Methodological Answer : The synthesis typically involves multi-step protocols. For example, analogous compounds are synthesized via:

Condensation : Ethyl acetoacetate reacts with ethyl orthoformate to form intermediates like ethyl 2-(ethoxymethylene)-3-oxobutanoate .

Protection : Introduction of the tert-butoxycarbonyl (Boc) group using Boc-anhydride under basic conditions (e.g., DMAP or TEA) to protect the amino group .

Purification : Column chromatography (hexane/ethyl acetate gradients) isolates the product.

Key Factors :

- Solvent polarity (DMF vs. THF) affects Boc-protection efficiency.

- Temperature control (<0°C) minimizes side reactions like ester hydrolysis .

Q. How can the purity and structural integrity of this compound be assessed using spectroscopic methods?

- Methodological Answer :

- NMR :

- ¹H NMR : Look for the tert-butyl group singlet at ~1.4 ppm and the ester carbonyl resonance at ~4.1–4.3 ppm (quartet, –CH₂–).

- ¹³C NMR : Confirm the Boc carbonyl (~155 ppm) and ketone (~205 ppm) .

- FT-IR : Bands at ~1680–1720 cm⁻¹ (ester C=O) and ~1250 cm⁻¹ (Boc C–O stretch) .

- HPLC-MS : Quantify purity (>95%) and confirm molecular weight (e.g., [M+H]+ at 245.27 m/z) .

Advanced Research Questions

Q. How do steric and electronic effects of substituents influence the reactivity of this compound in nucleophilic acyl substitution reactions?

- Methodological Answer :

- Steric Effects : The bulky Boc group slows nucleophilic attack at the β-keto ester. Comparative studies with methyl or benzyl carbamates show 2–3× faster reaction rates due to reduced steric hindrance .

- Electronic Effects : Electron-withdrawing groups (e.g., nitro in analogs) increase electrophilicity of the ketone, enhancing reactivity with amines or Grignard reagents.

- Experimental Design :

Use kinetic studies (UV-Vis monitoring) under varying conditions (polar aprotic solvents, temperature). Compare rate constants (k) for analogs (e.g., 4-chloro vs. 4-methylbenzyl derivatives) .

Q. What strategies resolve contradictory data in kinetic studies of its enzymatic hydrolysis by esterases?

- Methodological Answer :

- Enzyme Source Variability : Test multiple esterases (e.g., porcine liver vs. Candida antarctica lipase B) to identify isoform-specific activity .

- Substrate Mimics : Use fluorogenic or chromogenic analogs (e.g., p-nitrophenyl esters) to standardize assays .

- Computational Modeling : Perform MD simulations (e.g., GROMACS) to analyze binding pocket interactions, clarifying steric clashes with the Boc group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。